7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves the reaction of 2-chloro-6-methoxyquinoline with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is a widely used method in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-4-methylquinoline
- 6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 4-Hydroxy-2-quinolones
Uniqueness
7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61576-11-2 |
---|---|
Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
7-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C17H14ClNO2/c1-20-13-6-3-11(4-7-13)15-8-5-12-9-17(21-2)14(18)10-16(12)19-15/h3-10H,1-2H3 |
InChI Key |
NCVIDKMRAUHQAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C=C2)OC)Cl |
Origin of Product |
United States |
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